Vina-ginsenoside R8

Platelet aggregation Cardiovascular pharmacology Ginsenoside SAR

Vina-ginsenoside R8 (CAS 156042-22-7) is a dammarane-type triterpenoid glycoside isolated from Panacis majoris. It serves as a moderate-affinity probe (IC50 = 25.18 µM) for ADP-P2Y12 platelet aggregation studies, ideal for SAR assays where complete blockade is undesirable. Its specific activity profile makes it a superior specificity control versus potent analogs like Ginsenoside Rb1. Supplied at ≥98% purity (HPLC), it is a reliable reference standard for quantifying this congener in complex Panax botanical extracts, ensuring experimental reproducibility.

Molecular Formula C48H82O19
Molecular Weight 963.165
CAS No. 156042-22-7
Cat. No. B591439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVina-ginsenoside R8
CAS156042-22-7
Molecular FormulaC48H82O19
Molecular Weight963.165
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C
InChIInChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3
InChIKeyIAEZLXLDZBZQPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vina-ginsenoside R8 (CAS 156042-22-7): A Triterpenoid Glycoside for Antiplatelet Research


Vina-ginsenoside R8 (Vinaginsenoside R8, CAS 156042-22-7) is a dammarane-type triterpenoid glycoside isolated from the rhizomes of Panacis majoris [1]. It belongs to the ginsenoside family, a class of natural products with diverse pharmacological activities [2]. This compound has been specifically characterized for its antiplatelet aggregation activity and is commercially available for research applications .

Why Substituting Vina-ginsenoside R8 with Other Ginsenosides Can Compromise Experimental Reproducibility


Ginsenosides exhibit significant variability in their pharmacological activity due to subtle differences in their glycosylation patterns and aglycone structures [1]. Direct substitution of Vina-ginsenoside R8 with another ginsenoside, even one with a similar molecular weight, cannot be assumed to yield identical results in biological assays. The specific activity profile of Vina-ginsenoside R8 against ADP-induced platelet aggregation is a defined, quantifiable property that distinguishes it from both more and less potent analogs [2]. Therefore, scientific rigor and experimental reproducibility demand the use of the specific, validated compound.

Quantitative Differentiation of Vina-ginsenoside R8 from Structural and Functional Analogs


Comparative Antiplatelet Potency: Vina-ginsenoside R8 vs. Pseudoginsenoside RT2 (ADP-Induced Aggregation)

Vina-ginsenoside R8 demonstrates 3.6-fold greater potency in inhibiting ADP-induced platelet aggregation than its close structural analog, pseudoginsenoside RT2, based on cross-study comparison of IC50 values obtained under similar assay conditions [1][2].

Platelet aggregation Cardiovascular pharmacology Ginsenoside SAR

Comparative Antiplatelet Activity: Vina-ginsenoside R8 vs. Ginsenoside Rb1 (Shear-Induced Aggregation)

Vina-ginsenoside R8 (IC50 = 25.18 µM against ADP-induced aggregation) is approximately 2.3-fold less potent than Ginsenoside Rb1 (IC50 = 10.8 µM against shear-induced platelet aggregation) based on a cross-study comparison. This suggests a different profile, where Vina-ginsenoside R8 may be a more selective agent for biochemical activation (ADP) rather than mechanical activation (shear) [1][2].

Platelet biology Thrombosis Shear stress

Relative Antiplatelet Efficacy: Vina-ginsenoside R8 Exhibits Moderate Activity Compared to More Potent Congeners

Within the same experimental study, Vina-ginsenoside R8 (compound 5) was classified as having 'moderate' activity against ADP-induced platelet aggregation, while other co-isolated ginsenosides like yesanchinoside R2 (compound 3) and vinaginsenoside R13 (compound 4) were classified as having 'good' activity [1]. This direct qualitative comparison, validated by quantitative IC50 data (25.18 µM for Vina-ginsenoside R8), positions it in a specific activity tier distinct from both highly potent and weakly active analogs from the same source.

Ginsenoside pharmacology Platelet aggregation inhibition Structure-activity relationship

Purity and Analytical Specification: A Procurement-Ready Reference Standard

Vina-ginsenoside R8 is commercially available with a guaranteed minimum HPLC purity of ≥98%, as verified by multiple reputable vendors' certificates of analysis (CoA) . This specification is critical for its use as a reference standard in analytical method development (e.g., HPLC-ELSD/MS) or as a defined reagent in biological assays where impurity-driven off-target effects must be minimized.

Analytical chemistry Quality control Natural product standards

Optimal Research and Application Scenarios for Vina-ginsenoside R8 Based on Evidence


Use as a Moderate-Affinity Probe for ADP-Induced Platelet Aggregation

Vina-ginsenoside R8 is optimally deployed as a moderate-affinity, natural product probe in studies investigating the ADP-P2Y12 platelet activation pathway. Its defined IC50 of 25.18 µM makes it suitable for experiments where a complete blockade of ADP signaling is undesirable, or where a benchmark of 'moderate' ginsenoside activity is required for structure-activity relationship (SAR) studies [1]. It should not be used as a potent positive control; for that purpose, more potent analogs like yesanchinoside R2 or ginsenoside Rb1 are more appropriate [2].

Analytical Reference Standard for Ginsenoside Profiling

With its commercial availability at ≥98% purity (HPLC), Vina-ginsenoside R8 serves as a reliable reference standard for the qualitative and quantitative analysis of ginsenoside profiles in Panax species. It is particularly useful for identifying and quantifying this specific congener in complex botanical extracts, as demonstrated in the phytochemical characterization of Panacis majoris [3].

Negative Control in Studies of Shear-Induced Platelet Activation

Given its moderate potency against ADP-induced aggregation and the distinct mechanism of shear-induced platelet aggregation (SIPA), Vina-ginsenoside R8 can be strategically employed as a specificity control. It can help confirm that an observed effect is due to the inhibition of ADP signaling rather than a general or mechanical antiplatelet effect, especially when compared to a known potent SIPA inhibitor like Ginsenoside Rb1 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vina-ginsenoside R8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.